N-allyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

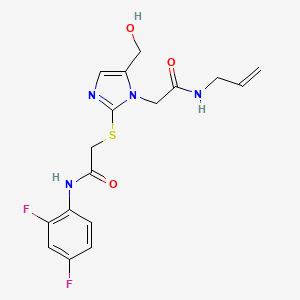

N-allyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a structurally complex molecule featuring:

- A 1H-imidazole core substituted with a hydroxymethyl group at position 3.

- A thioether linkage connecting the imidazole ring to a 2-oxoethyl group, which is further functionalized with a 2,4-difluorophenylamino moiety.

This compound’s design integrates fluorinated aromatic systems and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or antimicrobial agents) .

Properties

IUPAC Name |

2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O3S/c1-2-5-20-15(25)8-23-12(9-24)7-21-17(23)27-10-16(26)22-14-4-3-11(18)6-13(14)19/h2-4,6-7,24H,1,5,8-10H2,(H,20,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKRDMQVYZKRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

Key Observations :

- Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to chlorinated analogues, influencing membrane permeability .

Functional Group Analysis

- Thioether Linkage : Present in the target compound and 2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide . This linkage enhances conformational flexibility compared to rigid triazole or sulfinyl groups (e.g., ).

- N-Allyl Acetamide : Similar to N-allyl-2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide , the allyl group may reduce crystallinity, improving solubility for drug formulation.

Bioactivity and Binding Interactions

While direct bioactivity data for the target compound is unavailable, structural analogues suggest:

- Antimicrobial Potential: Thiazole-acetamide derivatives (e.g., ) show activity against Gram-positive bacteria, likely via cell wall synthesis disruption.

- Kinase Inhibition : Fluorophenyl-imidazole systems (e.g., ) inhibit kinases like p38 MAPK, critical in inflammatory pathways.

- Metabolic Stability: The 2,4-difluorophenyl group may reduce oxidative metabolism compared to non-fluorinated analogues, extending half-life .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.